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Compound of Interest

Compound Name:
(4-(2-Methoxy-2-

oxoethyl)phenyl)boronic acid

Cat. No.: B1600794 Get Quote

An In-depth Technical Guide to (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid

This guide provides an in-depth technical overview of (4-(2-Methoxy-2-
oxoethyl)phenyl)boronic acid, a versatile bifunctional reagent crucial for researchers,

medicinal chemists, and professionals in drug development and materials science. We will

move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and

application, offering field-proven insights into its practical use.

Molecular Overview and Physicochemical Profile
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, also known by its synonym Methyl (4-

boronophenyl)acetate, is an organoboron compound that features both a boronic acid moiety

and a methyl ester. This unique combination makes it an invaluable building block, allowing for

sequential or orthogonal chemical modifications. The boronic acid group serves as a linchpin

for palladium-catalyzed cross-coupling reactions, while the ester group can be hydrolyzed or

otherwise transformed, providing a secondary reactive handle.

Identifiers and Core Properties
A summary of the key identifiers and computed physicochemical properties for this compound

is presented below. These data are foundational for its use in experimental design and

regulatory documentation.
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Property Value Reference(s)

IUPAC Name
[4-(2-methoxy-2-

oxoethyl)phenyl]boronic acid
[1]

Synonyms

Methyl (4-

boronophenyl)acetate, (4-

Methoxycarbonylmethyl)phenyl

boronic acid

[1]

CAS Number 454185-96-7 [1]

Molecular Formula C₉H₁₁BO₄ [1][2]

Molecular Weight 193.99 g/mol [1]

Physical Form
Solid (typically a white to off-

white powder)

Purity
Commercially available up to

≥97%

InChIKey
CKXOGMXYISAZGN-

UHFFFAOYSA-N
[1][3]

SMILES
B(C1=CC=C(C=C1)CC(=O)OC

)(O)O
[1]

Computed Complexity 187 [1]

Solubility and Stability Profile
Proper handling and storage are critical for maintaining the integrity of boronic acids. The Lewis

acidic nature of the boron atom makes them susceptible to certain degradation pathways, such

as protodeboronation or oxidative decomposition.

Solubility: While specific quantitative data is not widely published, based on analogous

structures like 4-methoxyphenylboronic acid and 4-(methoxycarbonyl)phenylboronic acid, it

is expected to be soluble in polar organic solvents such as methanol, ethanol,

dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5] It exhibits poor solubility in

nonpolar solvents like hexanes and is generally poorly soluble in water at neutral pH.[6]
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Storage: For long-term stability, the compound should be stored under an inert atmosphere

(e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C). This precaution minimizes

exposure to atmospheric moisture and oxygen, which can promote the formation of

boroxines (anhydrides) or oxidative degradation, respectively.

Synthesis and Purification Workflows
The synthesis of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid typically starts from a

commercially available halogenated precursor, Methyl 2-(4-bromophenyl)acetate. The key

transformation is the introduction of the boronic acid group, a process known as borylation.

Recommended Synthetic Protocol: Miyaura Borylation
The Miyaura borylation is a robust and widely used palladium-catalyzed method to synthesize

boronate esters from organic halides.[7] The resulting pinacol boronate ester is a stable,

crystalline intermediate that can be readily purified and subsequently hydrolyzed to the target

boronic acid.
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Step 1: Miyaura Borylation

Step 2: Deprotection/Hydrolysis

Methyl 2-(4-bromophenyl)acetate

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
(Pinacol Ester Intermediate)

Coupling

Bis(pinacolato)diboron (B₂Pin₂)
Pd Catalyst (e.g., Pd(dppf)Cl₂)

Base (e.g., KOAc)
Solvent (e.g., Dioxane)

Pinacol Ester Intermediate

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
(Final Product)

Hydrolysis

Acidic Workup
(e.g., HCl, NaIO₄)

Click to download full resolution via product page

Caption: Synthetic workflow for (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid.

Detailed Experimental Protocol:

Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add Methyl 2-

(4-bromophenyl)acetate (1.0 eq), Bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc,

3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03

eq).

Solvent Addition: Add anhydrous 1,4-dioxane via cannula.
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Reaction Execution: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor

the reaction progress by TLC or GC-MS.

Workup (Step 1): After cooling to room temperature, dilute the mixture with ethyl acetate and

filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under

reduced pressure.

Purification of Intermediate: The crude pinacol ester can often be purified by flash column

chromatography on silica gel.

Hydrolysis (Step 2): Dissolve the purified pinacol ester in a mixture of tetrahydrofuran (THF)

and water. Add an oxidant like sodium periodate (NaIO₄) or an acid like HCl and stir

vigorously at room temperature until the hydrolysis is complete (as monitored by TLC).

Final Workup: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate in vacuo to yield the final product.

Purification Strategies: A Self-Validating System
The purity of the boronic acid is paramount for its successful application in cross-coupling

reactions, as impurities can inhibit or poison the catalyst. Several methods can be employed for

purification.

Recrystallization: For moderately polar boronic acids, recrystallization from a suitable solvent

system (e.g., water, ethyl acetate/hexanes) can be highly effective.[8]

Acid-Base Extraction: This robust technique exploits the acidic nature of the boronic acid.[9]

[10] The crude material is dissolved in an organic solvent (e.g., diethyl ether) and washed

with a basic aqueous solution (e.g., 1M NaOH). The boronic acid is converted to its water-

soluble boronate salt, partitioning into the aqueous layer while non-acidic impurities remain

in the organic phase. The aqueous layer is then separated, acidified (e.g., with 1M HCl) to

precipitate the pure boronic acid, which is subsequently filtered or extracted.[9]

Specialized Chromatography: Standard silica gel chromatography can sometimes lead to

decomposition. A modified approach involves using silica gel that has been pre-treated with
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boric acid, which suppresses the Lewis basicity of the silica surface and prevents over-

adsorption and degradation of the product.[11]

Chemical Reactivity and Mechanistic Insights
The utility of this reagent is dominated by its participation in the Suzuki-Miyaura cross-coupling

reaction, a Nobel Prize-winning method for forming C-C bonds.

The Suzuki-Miyaura Coupling Mechanism
The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and

reductive elimination. The presence of a base is crucial for the transmetalation step.

Pd(0)L₂

Ar-Pd(II)-X
 L₂

 Oxidative
 Addition Ar-Pd(II)-Ar'

 L₂ Transmetalation 

 Reductive
 Elimination 

Ar-Ar'

Ar-X
(Aryl Halide)

Ar'-B(OH)₂

[Ar'-B(OH)₃]⁻Base (OH⁻)

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Key Steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the

coupling partner (Ar-X). The reactivity order is typically I > Br > OTf >> Cl.[12]

Transmetalation: This is the rate-determining step for many systems. The base (e.g., K₂CO₃,

Cs₂CO₃) activates the boronic acid by forming a more nucleophilic "ate" complex, [Ar'-

B(OH)₃]⁻. This complex then transfers its organic group (Ar') to the palladium center,

displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are

eliminated, forming the new C-C bond of the product (Ar-Ar') and regenerating the Pd(0)

catalyst.

Influence of the Methoxy-2-oxoethyl Substituent
The -CH₂COOCH₃ group at the para position is electronically neutral to weakly electron-

withdrawing. In Suzuki couplings, arylboronic acids with electron-withdrawing groups can

sometimes exhibit faster transmetalation rates.[13] However, the primary influence of this

substituent is not its electronic effect on the coupling reaction, but its role as a synthetic handle

for subsequent transformations in a multi-step synthesis.

Spectroscopic Characterization
While a publicly available, experimentally verified spectrum for this specific compound is

elusive, its spectral characteristics can be reliably predicted based on its structure and data

from analogous compounds. This is a critical skill for the practicing scientist to confirm product

identity.
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Parameter
Expected Chemical Shift
(δ, ppm) / Appearance

Rationale / Comparison

¹H NMR

Ar-H
7.20 - 7.90 (two doublets,

AA'BB' system)

Aromatic protons on a 1,4-

disubstituted benzene ring.

Protons ortho to the boronic

acid are typically downfield.

Compare to phenylboronic

acid (7.3-8.0 ppm).[14]

-CH₂- ~3.70 (singlet)

Methylene protons adjacent to

an aromatic ring and a

carbonyl group.

-OCH₃ ~3.60 (singlet) Methyl ester protons.

-B(OH)₂
8.0 - 8.5 (broad singlet),

exchangeable with D₂O

Acidic protons of the boronic

acid group. Often broad and

can be difficult to observe.

¹³C NMR

C=O 170 - 175
Carbonyl carbon of the methyl

ester.

Ar-C-B 135 - 140 (ipso-carbon)

The carbon attached to boron

is often not observed or is very

broad due to quadrupolar

relaxation.

Ar-C 128 - 135 Aromatic carbons.

-CH₂- ~40 Methylene carbon.

-OCH₃ ~52 Methyl ester carbon.

¹¹B NMR

-B(OH)₂ 28 - 33 (broad peak) Typical range for trigonal

planar arylboronic acids.

Compare to 4-
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methoxyphenylboronic acid

(~30 ppm).[15]

Applications in Research and Development
This reagent is a quintessential building block in programs targeting the synthesis of complex

organic molecules, particularly in the pharmaceutical industry.[16][17]

Core Utility in Medicinal Chemistry
The molecule serves as a precursor to introduce the 4-(carboxymethyl)phenyl or related

moieties into a target scaffold. This structural motif is present in numerous biologically active

compounds.

Workflow Example: Synthesis of a Biaryl Phenylacetic Acid Derivative This workflow illustrates

how the title compound can be used to synthesize a complex molecule, which could be an

active pharmaceutical ingredient (API) or a key intermediate.

Suzuki Coupling: (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid is coupled with a suitable

aryl or heteroaryl halide (e.g., a brominated pyridine core) under standard Suzuki conditions.

Ester Hydrolysis: The resulting biaryl methyl ester is then saponified using a base like lithium

hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water.

Acidification: Acidification of the reaction mixture yields the final carboxylic acid product,

which is often the desired pharmacologically active species.

This three-step sequence provides a highly efficient and modular route to a diverse library of

compounds for structure-activity relationship (SAR) studies.

Safety and Handling
As with all laboratory chemicals, proper safety protocols must be strictly followed.

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes

skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory

irritation (H335). The GHS pictogram is GHS07 (Exclamation Mark).
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid formation of dust and aerosols.

First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to

fresh air. If ingested, rinse mouth with water and seek immediate medical attention.

Conclusion
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid is more than just a catalog chemical; it is a

strategic tool for molecular construction. Its bifunctional nature—a robust coupling handle via

the boronic acid and a modifiable synthetic tether via the methyl ester—provides chemists with

significant synthetic flexibility. Understanding the principles behind its synthesis, purification,

and reactivity, as outlined in this guide, empowers researchers to leverage its full potential in

the rapid and efficient development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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